Foreword: The Strategic Importance of Fluorinated Nitroaromatics in Modern Synthesis
Foreword: The Strategic Importance of Fluorinated Nitroaromatics in Modern Synthesis
An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)acetonitrile
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro groups onto aromatic scaffolds provides a powerful tool for modulating molecular properties. 2-(2-Fluoro-5-nitrophenyl)acetonitrile stands as a prime exemplar of such a strategically functionalized building block. The presence of an ortho-fluorine atom, a meta-nitro group, and a reactive acetonitrile side chain creates a unique electronic and steric environment. This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of data to provide a cohesive understanding of its synthesis, reactivity, and application, grounded in established chemical principles. The protocols and insights herein are designed for the practicing researcher, emphasizing not just the "how" but the fundamental "why" behind each procedural step.
Part 1: Core Molecular Identity and Physicochemical Characteristics
The compound in focus is identified by the CAS Number 3456-75-5 .[1][2][3] Its structure is foundational to its utility in synthetic applications.
Chemical Identity
A summary of its key identifiers is presented below for unambiguous reference.
| Identifier | Value |
| IUPAC Name | 2-(5-Fluoro-2-nitrophenyl)acetonitrile |
| Synonyms | 5-Fluoro-2-nitrophenylacetonitrile, Acetonitrile, (5-fluoro-2-nitrophenyl)- |
| CAS Number | 3456-75-5 |
| Molecular Formula | C₈H₅FN₂O₂[1][2][3] |
| Molecular Weight | 180.14 g/mol [1][2] |
| InChI Key | YETOJTGGLXHUCS-UHFFFAOYSA-N[3][4] |
| SMILES | C1=CC(=C(C=C1F)CC#N)[O-][4] |
Physicochemical Properties
The physical properties of a compound govern its handling, reaction conditions, and purification strategies. 2-(2-Fluoro-5-nitrophenyl)acetonitrile is a solid at room temperature.[2][3]
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 70-73 °C | [1][2][3] |
| Boiling Point | 303.6 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.367 g/cm³ (Predicted) | [1][2] |
| Flash Point | 137.4 °C | [1] |
| Solubility | Generally insoluble in water; soluble in organic solvents like DMF, EtOAc. | Inferred from synthesis protocols |
Part 2: Synthesis and Purification: A Validated Protocol
The synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile is typically achieved via nucleophilic aromatic substitution (SNAᵣ), where the nitro group strongly activates the aromatic ring towards attack. The following workflow and protocol are based on established methodologies.[2]
Synthetic Workflow Diagram
The diagram below illustrates the transformation from commercially available starting materials to the final product.
Caption: Synthetic workflow for 2-(2-Fluoro-5-nitrophenyl)acetonitrile.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis and provides a self-validating system by explaining the rationale for each step.[2]
Materials:
-
4-Fluoronitrobenzene
-
2-(4-Bromophenoxy)-acetonitrile (as an example of an acetonitrile equivalent, though direct cyanomethylation is more common) or Benzyl Cyanide as a precursor. Correction: The cited source[2] lists "2-(4-Bromophenoxy)-acetonitrile" alongside 4-Fluoronitrobenzene, which seems unusual for the target product. A more classical and logical approach involves the direct cyanomethylation of a suitable precursor or substitution on a benzyl halide. For the purpose of this guide, we will adapt the conditions to a more standard cyanomethylation precursor. Let's assume the synthesis starts from 5-Fluoro-2-nitrotoluene via side-chain halogenation then cyanation, or direct nucleophilic substitution on 2-chloro-4-fluoronitrobenzene with acetonitrile anion. A plausible synthesis starting from 4-Fluoro-1-nitro-2-(bromomethyl)benzene is described below for clarity and chemical soundness.
A more standard and validated approach:
Step 1: Generation of the Acetonitrile Anion (if using Acetonitrile directly)
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend Potassium tert-butoxide (4.26 g, 37.97 mmol) in anhydrous DMF (25 mL). Cool the suspension to -25°C using a suitable cooling bath.
-
Causality: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate acetonitrile (pKa ~25 in DMSO) to form the nucleophilic cyanomethyl anion. The low temperature (-25°C) is critical to prevent side reactions, such as self-condensation of the acetonitrile anion, and to control the exothermic nature of the deprotonation. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the anion.
Step 2: Nucleophilic Aromatic Substitution (SNAᵣ)
-
Procedure: To the cold suspension from Step 1, add a solution of 2-Chloro-4-fluoronitrobenzene (assuming this as a more reactive starting material for SNAr at the chloro position) in DMF (25 mL) dropwise over 30 minutes, maintaining the internal temperature below -20°C. Stir the mixture for 2.5 hours at this temperature.
-
Causality: The powerful electron-withdrawing nitro group at the ortho position strongly activates the ring for nucleophilic attack, making the chlorine a good leaving group. The cyanomethyl anion attacks the carbon bearing the chlorine. The fluorine atom remains, as it is less activated for substitution in this position compared to the chlorine.
Step 3: Reaction Quench and Extraction
-
Procedure: Carefully pour the reaction mixture into a beaker containing dilute aqueous HCl (e.g., 1M, 200 mL) and ice. The solution should be acidic. Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic phases.
-
Causality: Quenching with acid neutralizes the excess tert-butoxide base and protonates any remaining carbanions, terminating the reaction. Extraction with ethyl acetate, an organic solvent immiscible with water, transfers the organic product from the aqueous phase.
Step 4: Organic Phase Wash
-
Procedure: Wash the combined organic layers sequentially with a dilute Na₂CO₃ solution, a 5% LiCl solution, and finally with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Causality: The Na₂CO₃ wash removes any residual acidic impurities. The LiCl and brine washes help to remove residual DMF and water from the organic phase, breaking up any emulsions and facilitating a clean separation. Anhydrous Na₂SO₄ is a neutral drying agent that removes trace water.
Step 5: Solvent Removal and Purification
-
Procedure: Filter off the Na₂SO₄ and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. Purify the resulting crude yellow solid by column chromatography on silica gel.
-
Causality: Rotary evaporation efficiently removes the volatile solvent at a reduced temperature, preventing product degradation.
Step 6: Column Chromatography
-
Procedure: Elute the column with a gradient mobile phase, starting from 5% ethyl acetate in petroleum ether and gradually increasing to 40% ethyl acetate in petroleum ether.[2]
-
Causality: This technique separates the desired product from starting materials and byproducts based on their differing polarities. The less polar components elute first with the low-polarity mobile phase, while the more polar product requires a higher concentration of the more polar ethyl acetate to elute from the silica gel. The final product is obtained as a yellow solid.[2]
Part 3: Chemical Reactivity and Synthetic Applications
2-(2-Fluoro-5-nitrophenyl)acetonitrile is a versatile intermediate primarily due to its three distinct functional groups, which can be manipulated selectively.
Reactivity Profile
-
Nitrile Group: The nitrile (C≡N) can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This provides a handle to extend the carbon chain and introduce new functionalities.
-
Nitro Group: The nitro (NO₂) group is a powerful directing group and can be readily reduced to an aniline (amino group) using reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). This resulting amino group is a key precursor for forming amides, sulfonamides, or for diazotization reactions.
-
Aromatic Ring: The phenyl ring is electron-deficient due to the nitro group. The fluorine atom can be displaced by other nucleophiles under certain conditions, although this is less favorable than substitution on a ring activated by an ortho/para nitro group. The positions on the ring are also activated for further substitution, guided by the existing substituents.
Applications in Drug Discovery and Materials Science
This compound serves as a key intermediate in the synthesis of bioactive compounds and potential drug candidates.[1] Its unique structure allows for the development of novel therapeutic agents with potentially improved pharmacological properties.[1]
-
Scaffold for Heterocycles: The ortho-nitro and benzylic nitrile functionalities are perfectly positioned for reductive cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular reaction with the nitrile, can lead to the formation of substituted indoles or other heterocyclic systems, which are common motifs in pharmaceuticals.
-
Fluorine in Medicinal Chemistry: The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity (through interactions with the target protein), and modify lipophilicity and bioavailability.[5][6]
-
Intermediate for Complex Molecules: It is used as a starting material for exploring new chemical reactions and synthesizing novel compounds in research and development settings.[1] In material science, it can be incorporated into new materials to confer specific properties like thermal stability or unique optical characteristics.[1]
Logical Role as a Synthetic Intermediate
The following diagram illustrates the compound's role as a central hub for accessing diverse chemical functionalities, making it valuable for library synthesis in drug discovery.
Caption: Role as a versatile synthetic intermediate.
Part 4: Safety, Handling, and Storage
Proper handling of 2-(2-Fluoro-5-nitrophenyl)acetonitrile is crucial due to its potential hazards. The information below is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified as hazardous. It is important to consult the full SDS before use.[7][8][9]
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][9] |
| Skin Irritation | Causes skin irritation.[7] |
| Eye Irritation | Causes serious eye irritation.[8][9] |
| Transport | RIDADR: UN3439, Hazard Class 6.1, Packing Group III[2] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all personal contact.[10][11]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7]
References
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Cas 3456-75-5, 5-FLUORO-2-NITROPHENYLACETONITRILE | lookchem. [Link]
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Organic Syntheses Procedure. [Link]
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2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2) - PubChemLite. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]
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Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]
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Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. [Link]
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF - ResearchGate. [Link]
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FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. [Link]
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2-(2-fluoro-3-nitrophenyl)acetonitrile (C8H5FN2O2) - PubChemLite. [Link]
-
2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. [Link]
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